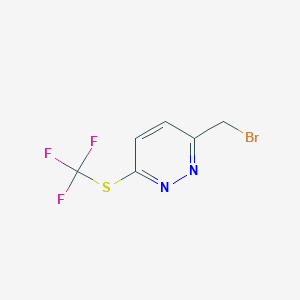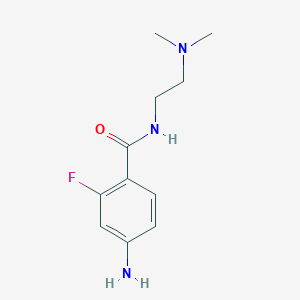
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide is a chemical compound with the molecular formula C11H16FN3O It is a derivative of benzamide, featuring an amino group, a dimethylaminoethyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Amidation: The 2-fluorobenzoic acid is converted to 2-fluorobenzamide through an amidation reaction using ammonia or an amine.
N-Alkylation: The 2-fluorobenzamide is then subjected to N-alkylation with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Reduction: The resulting intermediate is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-(diethylamino)ethyl)-2-fluorobenzamide: Similar structure but with diethylamino instead of dimethylamino group.
4-Amino-N-(2-(dimethylamino)ethyl)benzamide: Lacks the fluorine atom on the benzene ring.
4-Amino-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide: Fluorine atom is positioned differently on the benzene ring.
Uniqueness
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom and the dimethylaminoethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H16FN3O |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C11H16FN3O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |
InChI Key |
BRYDHZFPXHJDBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


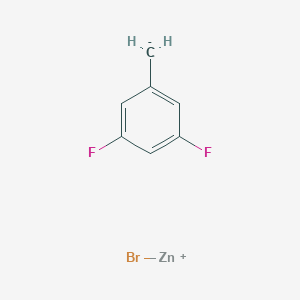
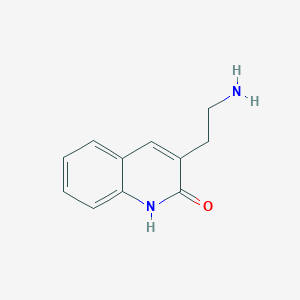
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
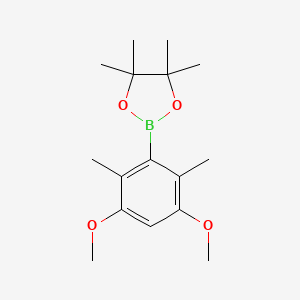
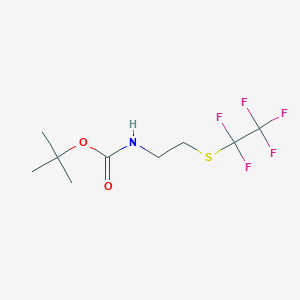
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)

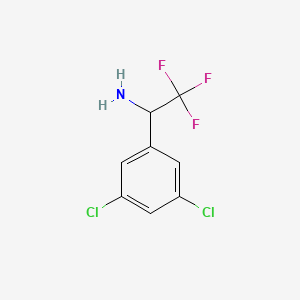
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)

![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)

